1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid

描述

1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid, also known as carfentanil, is a potent synthetic opioid analgesic belonging to the fentanyl class. Originally developed for veterinary use, it has garnered attention due to its high potency and associated risks of overdose and misuse. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

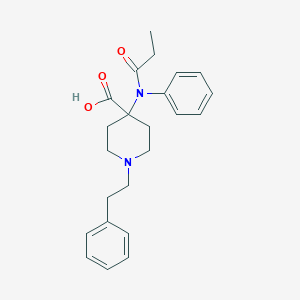

The chemical structure of carfentanil can be described as follows:

- IUPAC Name : Methyl 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate

- Molecular Formula : C₂₁H₂₃N₃O₃

- Molecular Weight : 349.43 g/mol

Carfentanil acts primarily as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. Its binding affinity for MOR is significantly higher than that of morphine, contributing to its potent analgesic properties. The compound's efficacy is attributed to its ability to activate the receptor, leading to increased pain relief but also a higher risk of respiratory depression.

Biological Activity

The biological activity of carfentanil has been assessed through various studies that evaluate its analgesic potency, toxicity, and receptor interactions. Key findings include:

- Analgesic Potency : Carfentanil exhibits a potent analgesic effect, with studies indicating that it is approximately 100 times more potent than fentanyl and 10,000 times more potent than morphine in animal models .

- Toxicity : Due to its high potency, carfentanil has a narrow therapeutic index. Animal studies have shown that even small doses can lead to significant respiratory depression and death if not carefully monitored .

Case Studies

- Veterinary Use : Carfentanil is primarily used in veterinary medicine for immobilizing large animals. Case reports highlight instances where improper dosing led to fatalities in both animals and humans accidentally exposed to the drug .

- Human Exposure : Reports of human exposure often involve accidental overdoses or misuse in illicit contexts. Emergency departments have documented cases where individuals presented with severe respiratory depression after exposure to carfentanil-laced substances .

Comparative Analysis

The following table summarizes the comparative potency and effects of carfentanil against other opioids:

| Compound | Potency (relative to morphine) | Primary Use | Risk Level |

|---|---|---|---|

| Carfentanil | ~10,000 times | Veterinary medicine | Very High |

| Fentanyl | ~100 times | Pain management | High |

| Morphine | 1 | Pain management | Moderate |

科学研究应用

Scientific Research Applications

1. Analgesic Properties

Carfentanil is recognized for its extraordinary analgesic potency, estimated to be approximately 100 times more potent than fentanyl and 10,000 times more potent than morphine. This remarkable efficacy makes it a valuable subject of study in pain management research.

- Potency Comparison Table:

| Compound | Potency (relative to morphine) |

|---|---|

| Morphine | 1 |

| Fentanyl | 50-100 |

| Carfentanil | 10,000 |

Research has demonstrated that carfentanil can effectively manage pain in large animals, and studies are ongoing to explore its potential applications in human medicine, particularly for patients with severe pain who are unresponsive to conventional analgesics .

2. Veterinary Medicine

Carfentanil is predominantly used in veterinary settings for immobilizing large animals such as elephants and rhinoceroses. Its high potency allows for effective sedation with minimal dosage, reducing the risk of adverse effects associated with higher volumes of less potent agents.

- Case Study Example:

A study involving the use of carfentanil in elephants demonstrated successful immobilization with doses ranging from 0.05 to 0.1 mg/kg. The rapid onset of action and prolonged duration of analgesia were noted as significant advantages over traditional anesthetics .

3. Research on Opioid Receptors

Carfentanil acts primarily on the mu-opioid receptors (MOR) in the central nervous system, making it a critical compound for studying opioid receptor dynamics and their role in pain modulation.

- Mechanism of Action Table:

| Receptor Type | Binding Affinity (Ki) | Functional Role |

|---|---|---|

| Mu-opioid | Low nanomolar range | Pain relief |

| Delta-opioid | Moderate affinity | Mood regulation |

| Kappa-opioid | High affinity | Dysphoria management |

Research indicates that carfentanil's binding affinity for MOR is significantly higher than that of other opioids, making it an essential compound for studying receptor-ligand interactions and developing new analgesics .

Toxicology and Safety Research

Due to its high potency and potential for misuse, carfentanil has been the subject of extensive toxicological research. Studies have focused on its effects when misused or accidentally ingested by humans.

属性

IUPAC Name |

1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-2-21(26)25(20-11-7-4-8-12-20)23(22(27)28)14-17-24(18-15-23)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCWIVZSDHKRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462503 | |

| Record name | AGN-PC-006UZM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186022-53-7 | |

| Record name | AGN-PC-006UZM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。